molecular formula C26H31N3O6S3 B4742029 DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B4742029
M. Wt: 577.7 g/mol
InChI Key: FRWMTGZRTYBEME-WOJGMQOQSA-N
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Description

DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features multiple functional groups, including imidazole, thiophene, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the imidazole ring.
  • Introduction of the thiophene moiety.
  • Esterification to form the diethyl ester groups.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of imidazole or thiophene rings.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to partially or fully reduced rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutic Agents: Potential use in developing new medications targeting specific pathways.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE exerts its effects depends on its specific application. For example:

    Molecular Targets: May interact with enzymes or receptors in biological systems.

    Pathways Involved: Could modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O6S3/c1-7-34-24(32)20-16(6)21(25(33)35-8-2)38-22(20)28-19(30)13-36-26-27-18(11-17-10-9-15(5)37-17)23(31)29(26)12-14(3)4/h9-11,14H,7-8,12-13H2,1-6H3,(H,28,30)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWMTGZRTYBEME-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=CC3=CC=C(S3)C)C(=O)N2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=N/C(=C/C3=CC=C(S3)C)/C(=O)N2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 4
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 5
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 5-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

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